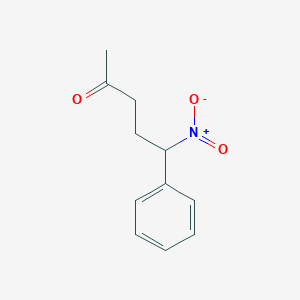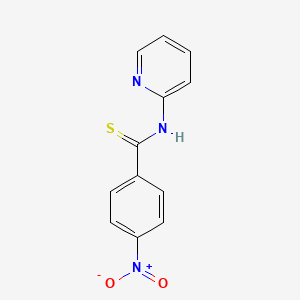
4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide typically involves the reaction of 4-nitrobenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 4-Amino-N-(pyridin-2-yl)benzene-1-carbothioamide.
Oxidation: Oxidized derivatives of the pyridinyl group.
Aplicaciones Científicas De Investigación
4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Biological Studies: It serves as a model compound for studying the interactions of nitroaromatic compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall integrity, leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitro-N-(pyridin-4-yl)benzene-1-carbothioamide
- 4-Nitro-N-(pyridin-3-yl)benzene-1-carbothioamide
- 4-Nitro-N-(pyridin-2-yl)benzene-1-carboxamide
Uniqueness
4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 4-position and the pyridinyl group at the 2-position of the benzene ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
89844-24-6 |
|---|---|
Fórmula molecular |
C12H9N3O2S |
Peso molecular |
259.29 g/mol |
Nombre IUPAC |
4-nitro-N-pyridin-2-ylbenzenecarbothioamide |
InChI |
InChI=1S/C12H9N3O2S/c16-15(17)10-6-4-9(5-7-10)12(18)14-11-3-1-2-8-13-11/h1-8H,(H,13,14,18) |
Clave InChI |
AAHVHFZZIVMEAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


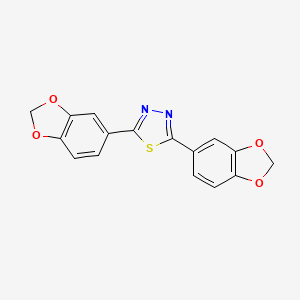
![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
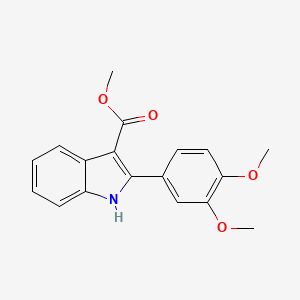
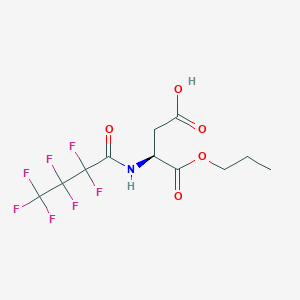


![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
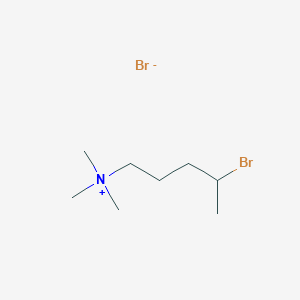
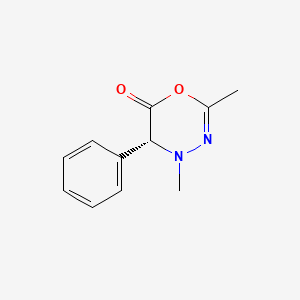

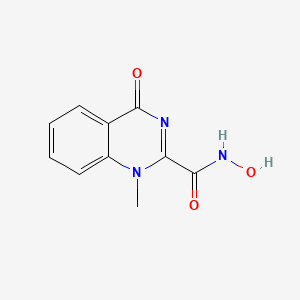
![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
